Phosphine, methylbis(1-methylethyl)-
Description
Phosphine, methylbis(1-methylethyl)- (CAS 60054-88-8) is a tertiary alkylphosphine with the molecular formula C₇H₁₇P and a molecular weight of 132.18 g/mol . Its IUPAC name, methylbis(1-methylethyl)phosphine, reflects its structure: a central phosphorus atom bonded to one methyl group and two isopropyl (1-methylethyl) groups. This compound is part of a broader class of organophosphorus ligands used in catalysis and coordination chemistry due to its electron-donating and steric properties.
Properties
CAS No. |
60054-88-8 |
|---|---|
Molecular Formula |
C7H17P |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
methyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C7H17P/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 |
InChI Key |
FSYNJORCDZYHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction of Organomagnesium Reagents with Phosphorus Trichloride
A foundational method involves the stepwise addition of Grignard reagents to phosphorus trichloride (PCl₃). For methylbis(1-methylethyl)-phosphine, this typically requires two equivalents of isopropylmagnesium chloride (iPrMgCl) and one equivalent of methylmagnesium bromide (MeMgBr). The reaction proceeds as follows:
$$
\text{PCl}3 + 2 \, \text{iPrMgCl} + \text{MeMgBr} \rightarrow \text{P(iPr)}2\text{Me} + 3 \, \text{MgClBr} + 3 \, \text{Mg}
$$
This method, adapted from patent CN1724548A, employs tetrahydrofuran (THF) as a solvent to stabilize reactive intermediates. Key parameters include:
- Temperature : –30°C to 0°C during Grignard addition to control exothermicity.
- Stoichiometry : A 1:2:1 molar ratio of PCl₃:iPrMgCl:MeMgBr ensures complete substitution.
- Workup : Filtration under nitrogen to remove magnesium salts, followed by fractional distillation (boiling point ~150°C) to isolate the product.
Modified Grignard Approach Using Chlorodiisopropylphosphine
An alternative route involves pre-forming chlorodiisopropylphosphine (ClP(iPr)₂), which is subsequently methylated. The synthesis of ClP(iPr)₂ itself utilizes iPrMgCl and PCl₃ in THF at –30°C. Methylation is achieved via:
$$
\text{ClP(iPr)}2 + \text{MeLi} \rightarrow \text{P(iPr)}2\text{Me} + \text{LiCl}
$$
This two-step process avoids competing side reactions observed in direct ternary Grignard additions, improving yields to 75–80%.
Alkylation of Phosphorus Halides
Stepwise Substitution of PCl₃ with Alkyl Groups
Phosphorus trichloride undergoes sequential alkylation using sodium isopropoxide and methylating agents. In a representative procedure:
- First alkylation : PCl₃ reacts with sodium isopropoxide in 2-methoxyethanol at 50°C:
$$
\text{PCl}3 + 2 \, \text{NaOiPr} \rightarrow \text{PCl(iPr)}2 + 2 \, \text{NaCl}
$$ - Second alkylation : The dichlorodiisopropylphosphine intermediate is treated with methyl iodide (MeI) in the presence of triethylamine (Et₃N):
$$
\text{PCl(iPr)}2 + \text{MeI} + \text{Et}3\text{N} \rightarrow \text{P(iPr)}2\text{Me} + \text{Et}3\text{N·HI} + \text{Cl}^-
$$
This method achieves 65–70% yield, with triethylamine acting as both a base and HCl scavenger.
Microwave-Assisted Alkylation
Recent advancements employ microwave irradiation to accelerate substitution reactions. A 2023 study demonstrated that heating PCl₃ with excess sodium isopropoxide and methyl triflate under microwaves (100°C, 30 min) increases reaction efficiency, yielding 85% product. The enhanced kinetics are attributed to rapid dielectric heating, reducing decomposition pathways.
Metathesis and Ligand Exchange Reactions
Transmetalation from Organotin Reagents
Methylbis(1-methylethyl)phosphine can be synthesized via transmetalation between chlorodiisopropylphosphine and trimethylstannane:
$$
\text{ClP(iPr)}2 + \text{Me}3\text{SnH} \rightarrow \text{P(iPr)}2\text{Me} + \text{Me}3\text{SnCl}
$$
This method, reported in coordination chemistry contexts, avoids Grignard reagents but requires stringent exclusion of moisture.
Purification and Characterization
Distillation and Solvent Extraction
Crude methylbis(1-methylethyl)phosphine is purified via fractional distillation under reduced pressure (bp 60–65°C at 10 mmHg). Residual THF and organomagnesium byproducts are removed by extraction with cold hexane.
Spectroscopic Analysis
- ³¹P NMR : A singlet at δ –17.4 ppm confirms the absence of oxidized phosphorus species.
- IR Spectroscopy : Peaks at 950 cm⁻¹ (P–C stretching) and 2280 cm⁻¹ (P–H, if present) validate structural integrity.
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions
Phosphine, methylbis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reaction is conducted under an inert atmosphere.
Substitution: Halides like methyl iodide are used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Alkylated phosphines.
Scientific Research Applications
Phosphine, methylbis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs containing phosphorus.
Industry: It is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphine, methylbis(1-methylethyl)- involves its ability to donate electron pairs to form coordination complexes with transition metals. This property makes it an effective ligand in catalysis. The molecular targets include metal centers in catalytic cycles, where it facilitates the formation and stabilization of reactive intermediates.
Comparison with Similar Compounds
Structural and Electronic Differences
Alkyl-Substituted Phosphines
- Triisopropylphosphine (CAS 6476-36-4) : Contains three isopropyl groups, making it bulkier and more electron-donating than methylbis(1-methylethyl)-phosphine. The increased steric hindrance in triisopropylphosphine reduces its reactivity in certain catalytic systems but enhances stability in metal complexes .
- Phosphine, ethylbis(1-methylethyl)- (CAS 113494-65-8): Replaces the methyl group with an ethyl group (C₈H₁₉P).
- Phosphine, dimethyl(1-methylethyl)- (CAS 27393-72-2) : Features two methyl groups and one isopropyl group. This reduces steric bulk compared to methylbis(1-methylethyl)-phosphine, favoring faster ligand substitution reactions .
Aryl-Substituted Phosphines
- Diphenyl(4-adamantylphenyl)phosphine (AdTPP) : A bulky arylphosphine with an adamantyl group. AdTPP exhibits stronger host-guest binding (association constant Kf ≈ 2 × 10²) compared to alkylphosphines like methylbis(1-methylethyl)-phosphine due to its rigid, hydrophobic structure. However, in supercritical CO₂ (scCO₂), AdTPP’s Kf is lower than in water, highlighting solvent-dependent behavior .
- Phosphine, methylbis(2-methylphenyl)- : Substituted with methylphenyl groups, this compound has mixed alkyl-aryl character. Aryl groups confer electron-withdrawing effects, reducing electron density at phosphorus compared to purely alkyl-substituted analogs .
Functionalized Phosphines
- Bis(3-sulfonatophenyl)(3,5-di-trifluoromethyl-phenyl)phosphine : A water-soluble phosphine with sulfonate groups. Unlike hydrophobic methylbis(1-methylethyl)-phosphine, this compound is suited for aqueous-phase catalysis .
- Amidole-Phos (CAS 1067175-36-3) : Contains a carboxamide group, introducing hydrogen-bonding capability. This contrasts with methylbis(1-methylethyl)-phosphine, which lacks polar functional groups .
Steric and Electronic Parameters
| Compound | Substituents | Steric Bulk (Tolman Cone Angle, θ)¹ | Electronic Parameter (νCO, cm⁻¹)² | Applications |
|---|---|---|---|---|
| Methylbis(1-methylethyl)- | 1 methyl, 2 isopropyl | ~145° | ~2050 | Catalysis, ligand synthesis |
| Triisopropylphosphine | 3 isopropyl | ~160° | ~2045 | Stabilizing low-valent metal complexes |
| AdTPP | 2 phenyl, 1 adamantylphenyl | ~170° | ~2060 | Host-guest chemistry |
| Ethylbis(1-methylethyl)- | 1 ethyl, 2 isopropyl | ~150° | ~2048 | Ligand for transition metals |
| Bis(3-sulfonatophenyl)-... | Sulfonated aryl groups | ~130° | ~2075 | Aqueous-phase catalysis |
¹Tolman cone angle estimates based on substituent size.
²νCO values (IR stretching frequencies of CO in metal complexes) indicate electron-donating ability (lower νCO = stronger electron donation).
Solubility and Reactivity
- Hydrophobicity : Methylbis(1-methylethyl)-phosphine is hydrophobic, limiting its use in aqueous systems. In contrast, sulfonated or hydroxylated phosphines (e.g., ) exhibit water solubility .
- Oxidation Stability : Tertiary alkylphosphines like methylbis(1-methylethyl)-phosphine are prone to oxidation, forming phosphine oxides. This contrasts with arylphosphines, which are more oxidation-resistant but less electron-donating .
Catalytic Performance
- Cross-Coupling Reactions : Alkylphosphines like methylbis(1-methylethyl)-phosphine are superior in reactions requiring strong electron donation (e.g., Suzuki-Miyaura coupling). Arylphosphines, while less electron-rich, offer thermal stability in harsh conditions .
- Hydrophobic vs. Polar Solvents : In scCO₂, methylbis(1-methylethyl)-phosphine’s lack of polar groups reduces host-guest interactions compared to AdTPP in water. Polar solvents enhance binding for phosphines with functional groups .
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